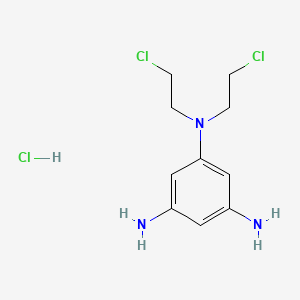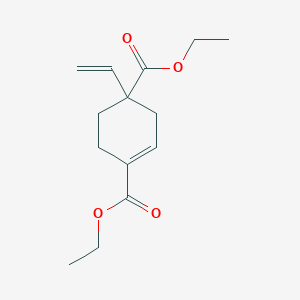
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethenyl and diethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate typically involves the reaction of cyclohexene derivatives with ethenyl and diethyl ester groups under controlled conditions. One common method includes the use of diethyl malonate and cyclohexene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a series of steps including alkylation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include diacids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release active intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Similar in structure but with a quinoline ring instead of a cyclohexene ring.
Dimethyl cyclohexane-1,4-dicarboxylate: Similar ester groups but lacks the ethenyl substitution.
Propriétés
Numéro CAS |
58683-54-8 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
diethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-4-14(13(16)18-6-3)9-7-11(8-10-14)12(15)17-5-2/h4,7H,1,5-6,8-10H2,2-3H3 |
Clé InChI |
ZVPSBJRLPNIGMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CCC(CC1)(C=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


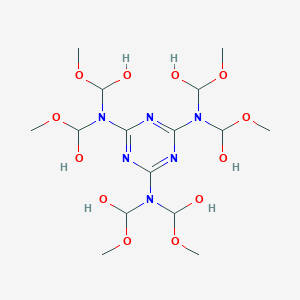
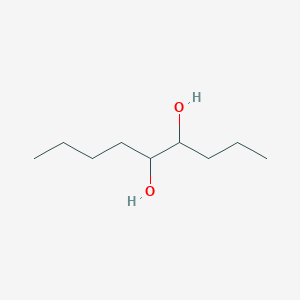
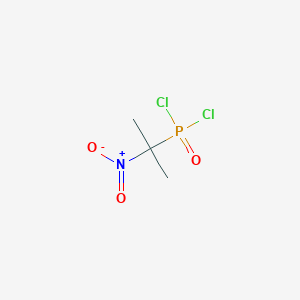
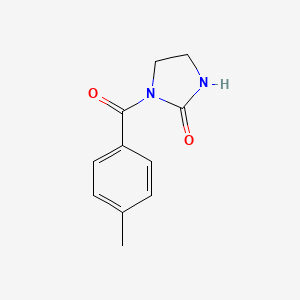
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
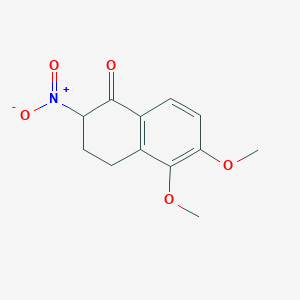
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

